N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide
Description
N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide is a bithiophene- and furan-containing diamide derivative. Its structure comprises a central ethanediamide bridge linking two distinct moieties: a 2-hydroxyethyl group substituted with a 2,3'-bithiophene at the 5-position and a furan-2-ylmethyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-13(15-4-3-14(25-15)11-5-7-24-10-11)9-19-17(22)16(21)18-8-12-2-1-6-23-12/h1-7,10,13,20H,8-9H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFDNFUYKZHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide is a compound characterized by its unique structural features, including a bithiophene moiety and a furan group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide is C17H16N2O4S. It has a molecular weight of approximately 376.5 g/mol. The compound features functional groups that facilitate interactions with biological targets, including hydroxyl, amide, and aromatic systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O4S |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 2319876-83-8 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Intercalation with DNA : The aromatic bithiophene structure allows for π-π stacking interactions with DNA bases, potentially leading to intercalation and modulation of gene expression.
- Enzyme Inhibition : The presence of the furan group may enable the compound to act as an inhibitor of specific enzymes, affecting metabolic pathways.
- Antioxidant Activity : The hydroxyl group can scavenge free radicals, contributing to its antioxidant properties.
Biological Activity
Research has indicated that N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide exhibits various biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives of bithiophene have been reported to inhibit the proliferation of breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Study on Bithiophene Derivatives : A study focused on various bithiophene derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. The study highlighted structure-activity relationships that could guide further development .
- Antimicrobial Screening : Research involving Schiff base complexes derived from similar structures indicated enhanced antimicrobial efficacy compared to their parent ligands. The study utilized disk diffusion assays to evaluate activity against multiple bacterial strains .
- In vitro Cytotoxicity : In vitro assays demonstrated that compounds featuring the bithiophene moiety exhibited notable cytotoxicity against human cancer cell lines, suggesting a promising avenue for drug development .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising antimicrobial and antifungal activities. Research has shown that derivatives of compounds containing thiophene and furan rings can inhibit the growth of various bacterial strains and fungi.
Antimicrobial Activity
Studies indicate that N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide demonstrates significant activity against:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent .
Antifungal Activity
Research has highlighted the compound's ability to inhibit ergosterol synthesis in fungi, particularly against Candida species. The mechanism often involves targeting enzymes critical for fungal cell membrane integrity .
Organic Electronics
The unique structure of this compound makes it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Charge Transport Properties
The presence of bithiophene units enhances charge transport properties, making it an attractive candidate for use in electronic devices. Studies have shown that compounds with similar structures can exhibit high charge mobility .
Materials Science
In materials science, N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide can be utilized in the synthesis of novel polymeric materials with enhanced mechanical and thermal properties.
Polymer Blends
Research has demonstrated that incorporating this compound into polymer blends can improve their thermal stability and mechanical strength, paving the way for new applications in coatings and composites .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications to the side chains significantly enhanced antimicrobial activity, with MIC values reaching as low as 32 µg/mL .
Case Study 2: Organic Photovoltaic Applications
In a study focused on organic photovoltaics, researchers incorporated this compound into a polymer blend used as an active layer. The device demonstrated an efficiency increase of up to 15% compared to devices without the compound due to improved charge transport characteristics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bithiophene Moiety
Compound A: 5-Piperidino-2,2'-bithiophene (from )
- Structural Difference: The piperidino group replaces the hydroxyethyl-ethanediamide chain in the target compound.
- Reactivity: Electrophilic formylation occurs selectively at the 4-position due to electron-donating effects of the piperidino group in Vilsmeier-Haack reactions. In contrast, lithiation targets the 5´-position of the bithiophene, highlighting the influence of substituents on regioselectivity .
Furan-Containing Amides and Diamides
Compound B : (Furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)methanimines (from )
- Structural Difference : An oxadiazole ring replaces the ethanediamide bridge, and the bithiophene moiety is absent.
- Synthesis : Synthesized via condensation of furan-2-aldehyde with 5-substituted phenyl-1,3,4-oxadiazole-2-amine under acidic conditions. This contrasts with the target compound’s likely synthesis via amide coupling (e.g., carbodiimide-mediated) .
- Toxicity : Similar furan-containing compounds in underwent toxicity estimation via computational models, suggesting the target compound’s safety profile could be evaluated analogously.
Compound C : N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (from )
- Structural Difference : A dihydroxyphenyl-hydroxyethyl group replaces the bithiophene-hydroxyethyl moiety.
- Bioactivity : Demonstrated anti-inflammatory activity (IC₅₀ < 17.21 ± 0.50 μM), attributed to hydrogen-bonding interactions with inflammatory targets . This suggests the target compound’s hydroxyethyl and diamide groups may confer similar bioactivity.
Ranitidine-Related Compounds (from )
Compound D: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide
- Structural Difference: A nitroacetamide and dimethylamino-furan group replace the ethanediamide and bithiophene moieties.
- Pharmacokinetics: The dimethylamino group enhances solubility and bioavailability in ranitidine derivatives, whereas the target compound’s hydroxyethyl group may reduce lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
